molecular formula C14H16ClN3O3 B14598367 1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid CAS No. 59666-64-7

1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid

Katalognummer: B14598367
CAS-Nummer: 59666-64-7
Molekulargewicht: 309.75 g/mol
InChI-Schlüssel: GYPYBEDSRVJUJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid is a compound that combines an imidazole derivative with nitric acid. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties. The addition of nitric acid introduces a strong acidic component, which can significantly influence the compound’s reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The incorporation of nitric acid in the production process requires careful handling due to its corrosive nature and potential hazards.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The nitric acid component can further modulate the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid stands out due to its unique combination of an imidazole ring and nitric acid

Eigenschaften

CAS-Nummer

59666-64-7

Molekularformel

C14H16ClN3O3

Molekulargewicht

309.75 g/mol

IUPAC-Name

1-[2-(2-chlorophenyl)pent-4-enyl]imidazole;nitric acid

InChI

InChI=1S/C14H15ClN2.HNO3/c1-2-5-12(10-17-9-8-16-11-17)13-6-3-4-7-14(13)15;2-1(3)4/h2-4,6-9,11-12H,1,5,10H2;(H,2,3,4)

InChI-Schlüssel

GYPYBEDSRVJUJK-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.